molecular formula C9H4F10N2 B12109527 5,6-Bis(1,1,2,2,2-pentafluoroethyl)pyridin-2-amine

5,6-Bis(1,1,2,2,2-pentafluoroethyl)pyridin-2-amine

Cat. No.: B12109527
M. Wt: 330.13 g/mol
InChI Key: MWLZFCFYRRCBJA-UHFFFAOYSA-N
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Description

5,6-Bis(1,1,2,2,2-pentafluoroethyl)pyridin-2-amine: is a fluorinated organic compound characterized by the presence of two pentafluoroethyl groups attached to a pyridine ring. The compound’s unique structure imparts distinct chemical and physical properties, making it of interest in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-Bis(1,1,2,2,2-pentafluoroethyl)pyridin-2-amine typically involves the introduction of pentafluoroethyl groups to a pyridine derivative. One common method includes the reaction of 2-aminopyridine with pentafluoroethyl iodide under basic conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

5,6-Bis(1,1,2,2,2-pentafluoroethyl)pyridin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding N-oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced amine derivatives.

    Substitution: The pentafluoroethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or peracids are commonly used oxidizing agents.

    Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.

    Substitution: Halogenating agents or nucleophiles can be used for substitution reactions.

Major Products Formed

    Oxidation: N-oxides of the pyridine ring.

    Reduction: Reduced amine derivatives.

    Substitution: Various substituted pyridine derivatives depending on the substituent introduced.

Scientific Research Applications

5,6-Bis(1,1,2,2,2-pentafluoroethyl)pyridin-2-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: Investigated for its potential as a bioactive molecule due to its unique fluorinated structure.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.

    Industry: Utilized in the production of specialty chemicals and materials with enhanced properties such as increased thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism of action of 5,6-Bis(1,1,2,2,2-pentafluoroethyl)pyridin-2-amine is largely dependent on its interaction with specific molecular targets. The presence of fluorine atoms can enhance the compound’s binding affinity to certain enzymes or receptors, potentially leading to inhibitory or modulatory effects. The exact pathways involved may vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Ethanamine, 1,1,2,2,2-pentafluoro-N,N-bis(pentafluoroethyl): Another fluorinated amine with similar structural features.

    Perfluoropolyalkyl Ether: A compound with multiple pentafluoroethyl groups, used in various industrial applications.

Uniqueness

5,6-Bis(1,1,2,2,2-pentafluoroethyl)pyridin-2-amine is unique due to the specific positioning of the pentafluoroethyl groups on the pyridine ring, which imparts distinct electronic and steric properties. This uniqueness can lead to different reactivity and interaction profiles compared to other similar compounds.

Properties

Molecular Formula

C9H4F10N2

Molecular Weight

330.13 g/mol

IUPAC Name

5,6-bis(1,1,2,2,2-pentafluoroethyl)pyridin-2-amine

InChI

InChI=1S/C9H4F10N2/c10-6(11,8(14,15)16)3-1-2-4(20)21-5(3)7(12,13)9(17,18)19/h1-2H,(H2,20,21)

InChI Key

MWLZFCFYRRCBJA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC(=C1C(C(F)(F)F)(F)F)C(C(F)(F)F)(F)F)N

Origin of Product

United States

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